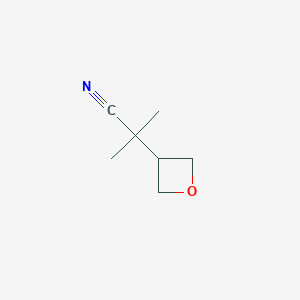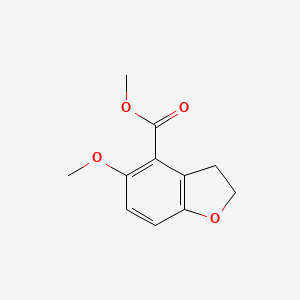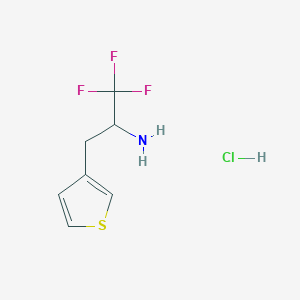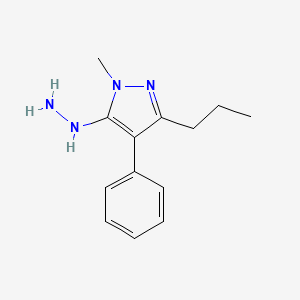
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of hydrazine hydrate with 1-methyl-4-phenyl-3-propyl-1H-pyrazole-5-carbaldehyde under reflux conditions in ethanol . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is also tailored to ensure safety and cost-effectiveness in an industrial setting .
化学反应分析
Types of Reactions
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazinyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Phenyl-3-methyl-5-aminopyrazole
Uniqueness
5-Hydrazinyl-1-methyl-4-phenyl-3-propyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
属性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
(2-methyl-4-phenyl-5-propylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C13H18N4/c1-3-7-11-12(10-8-5-4-6-9-10)13(15-14)17(2)16-11/h4-6,8-9,15H,3,7,14H2,1-2H3 |
InChI 键 |
WRMCVKAKNUCTCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


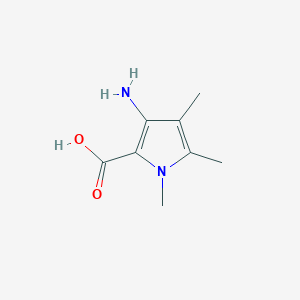
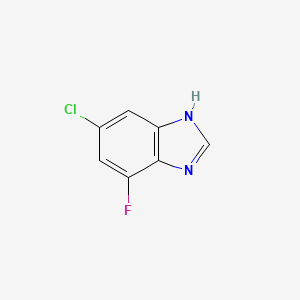
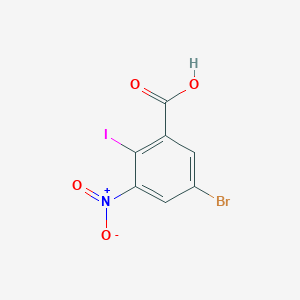
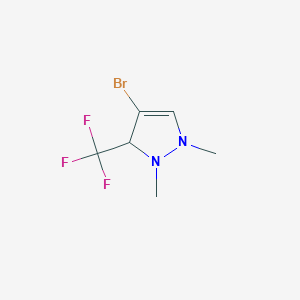
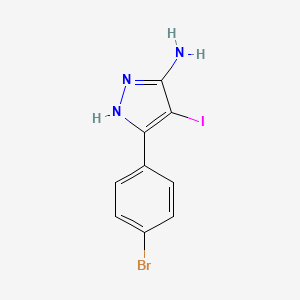

![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
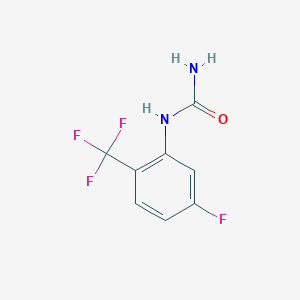
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
